1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Organic Synthesis Purification Physicochemical Properties

Choose 1-(4-nitrophenyl)cyclohexanecarboxylic acid (CAS 91958‑27‑9) for its unique conformational rigidity and electronic profile. The 4‑nitro group strongly deactivates the ring, enabling selective reduction to amines or use as a precursor in Pd‑catalyzed decarboxylative coupling to generate 1,1‑diaryl methanes. Unlike the 3‑nitro or unsubstituted analogs, this para‑substituted cyclohexane acid provides a lipophilic, pre‑organized scaffold that cannot be replaced without re‑optimizing synthetic routes or biological assays.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 91958-27-9
Cat. No. B1392746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)cyclohexanecarboxylic acid
CAS91958-27-9
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16)
InChIKeyRQTDZONBGWSSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9): Key Properties and Procurement Considerations


1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) is a cyclohexane-based carboxylic acid derivative featuring a 4-nitrophenyl substituent at the 1-position [1]. This compound, also referred to as 1-(4-nitrophenyl)cyclohexane-1-carboxylic acid, is characterized by its molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . It is a solid with a reported melting point range of 175–177 °C (from ethanol) [2]. The presence of both a strong electron-withdrawing nitro group and a carboxylic acid functional group makes it a versatile intermediate in organic synthesis and a candidate for medicinal chemistry applications [1].

1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9): Why Analog Substitution Is Not Straightforward


Substituting 1-(4-nitrophenyl)cyclohexanecarboxylic acid with a structurally similar analog—such as the 3-nitrophenyl isomer (CAS 180080-69-7), the unsubstituted phenyl derivative (CAS 1135-67-7), or the 4‑aminophenyl analog (CAS 93431-05-1)—can significantly alter the outcome of a synthetic sequence or a biological assay. The 4‑nitro group is not merely a passive substituent; it strongly deactivates the aromatic ring and serves as a precursor to a diverse array of functionalities (e.g., amines, hydroxylamines, azo compounds) [1]. Furthermore, the cyclohexane ring provides a rigid, lipophilic scaffold that influences molecular conformation and intermolecular interactions in ways that a simple phenylacetic acid derivative cannot replicate [2]. This combination of electronic modulation and conformational restriction means that generic substitution is rarely possible without re‑optimizing the entire synthetic route or re‑validating the biological activity.

1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9): Quantitative Differentiation Evidence


Melting Point and Lipophilicity Comparison: 1-(4‑Nitrophenyl)‑ vs. 1‑Phenyl‑cyclohexanecarboxylic Acid

The introduction of a para‑nitro group onto the phenyl ring of 1‑phenylcyclohexanecarboxylic acid raises the melting point by approximately 54–56 °C and reduces the calculated lipophilicity (XLogP3) by approximately 0.3 units [1]. These changes directly impact purification strategies and compound handling.

Organic Synthesis Purification Physicochemical Properties

Isomeric Selectivity: 4‑Nitro vs. 3‑Nitro Substitution Pattern

The para‑nitro substitution pattern (target compound) confers distinct electronic properties compared to the meta‑nitro isomer (1‑(3‑nitrophenyl)cyclohexanecarboxylic acid, CAS 180080‑69‑7). The para‑nitro group is a stronger electron‑withdrawing group by resonance, which can alter the reactivity of the aromatic ring in electrophilic substitution and influence the acidity of the carboxylic acid moiety [1].

Medicinal Chemistry Reaction Selectivity Electronic Effects

Synthetic Utility as a Nitroaryl Building Block in Decarboxylative Cross‑Coupling

1‑(4‑Nitrophenyl)cyclohexanecarboxylic acid is cited as a reactant in a palladium‑catalyzed decarboxylative cross‑coupling protocol that generates 1,1‑diaryl methanes [1]. While the primary literature reports the use of the corresponding potassium nitrophenyl acetate [2], the cyclohexanecarboxylic acid derivative serves as a precursor to similar reactive intermediates and provides a more conformationally constrained scaffold for downstream elaboration.

Palladium Catalysis C–C Bond Formation Decarboxylative Coupling

Procurement‑Relevant Purity and Availability Comparison

Commercially, 1‑(4‑nitrophenyl)cyclohexanecarboxylic acid is offered at a purity of 98% (HPLC) from multiple suppliers [1]. In contrast, the unsubstituted 1‑phenylcyclohexanecarboxylic acid is more widely available and typically priced lower per gram, reflecting its simpler synthesis and broader utility . This price differential underscores the niche, specialized role of the nitro‑substituted compound.

Chemical Procurement Purity Specification Supply Chain

1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS 91958-27-9): Recommended Research and Industrial Application Scenarios


Synthesis of Conformationally Restricted 1,1‑Diaryl Methane Derivatives

Utilize 1‑(4‑nitrophenyl)cyclohexanecarboxylic acid as a precursor in palladium‑catalyzed decarboxylative cross‑coupling reactions to generate 1,1‑diaryl methanes bearing a cyclohexyl moiety. The rigid cyclohexane ring introduces conformational constraints that can be exploited in medicinal chemistry to probe the binding pockets of biological targets [1].

Preparation of 4‑Aminophenyl‑cyclohexanecarboxylic Acid Derivatives for Bioisostere Exploration

Reduce the nitro group of 1‑(4‑nitrophenyl)cyclohexanecarboxylic acid to the corresponding amine, providing access to 1‑(4‑aminophenyl)cyclohexanecarboxylic acid . This amine can then be further functionalized (e.g., amidation, sulfonylation) to create libraries of compounds for biological screening, particularly where a lipophilic, cyclohexyl‑containing bioisostere is desired.

Exploration of Electronic Effects in Structure‑Activity Relationship (SAR) Studies

Employ 1‑(4‑nitrophenyl)cyclohexanecarboxylic acid as a comparator compound in SAR campaigns to dissect the contribution of the electron‑withdrawing nitro group versus unsubstituted phenyl (CAS 1135‑67‑7) or other para‑substituted analogs [2]. The significant differences in melting point and lipophilicity (LogP) provide a tangible basis for correlating physicochemical properties with biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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